methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate
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Overview
Description
methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is an organic compound with the molecular formula C13H16O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Mechanism of Action
Target of Action
The primary targets of “methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate” are currently unknown. This compound is structurally similar to other phenolic compounds, which are known to interact with a variety of biological targets
Mode of Action
Given its structural similarity to other phenolic compounds, it may interact with its targets through similar mechanisms, such as binding to proteins or enzymes, altering their function . More research is needed to elucidate the specific interactions and resulting changes caused by this compound.
Biochemical Pathways
The biochemical pathways affected by “this compound” are currently unknown. Phenolic compounds are known to affect a variety of pathways, including those involved in inflammation, oxidation, and cell signaling
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body . Metabolism often involves conjugation reactions, and excretion typically occurs via the kidneys . These properties can impact the bioavailability of the compound, influencing its efficacy and potential for side effects.
Result of Action
Phenolic compounds are known to have a variety of effects, including antioxidant, anti-inflammatory, and anticancer activities
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds. For example, the compound’s activity may be enhanced or inhibited by the presence of certain enzymes or other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The process can be summarized as follows:
Starting Material: 3-cyclopropyl-3-(3-hydroxyphenyl)propanoic acid
Reagent: Methanol
Catalyst: Sulfuric acid or hydrochloric acid
Conditions: Reflux
The reaction mixture is heated under reflux, and the product is isolated by distillation or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride
Major Products
Oxidation: 3-cyclopropyl-3-(3-oxophenyl)propanoate
Reduction: 3-cyclopropyl-3-(3-hydroxyphenyl)propanol
Substitution: 3-cyclopropyl-3-(3-chlorophenyl)propanoate
Scientific Research Applications
methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-cyclopropyl-3-(4-hydroxyphenyl)propanoate
- Methyl 3-cyclopropyl-3-(2-hydroxyphenyl)propanoate
- Ethyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate
Uniqueness
methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is unique due to its specific chiral configuration and the position of the hydroxyl group on the phenyl ring. These features contribute to its distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-16-13(15)8-12(9-5-6-9)10-3-2-4-11(14)7-10/h2-4,7,9,12,14H,5-6,8H2,1H3/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBFBXFVUPMAJK-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1CC1)C2=CC(=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1CC1)C2=CC(=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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